molecular formula C36H30Cl3OP2Re B1144289 Trichlorooxobis(triphenylphosphine)rhenium(V) CAS No. 17442-18-1

Trichlorooxobis(triphenylphosphine)rhenium(V)

Cat. No.: B1144289
CAS No.: 17442-18-1
M. Wt: 833.14
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Mechanism of Action

Target of Action

Trichlorooxobis(triphenylphosphine)rhenium(V) is a complex compound that primarily targets secondary alcohols . It acts as a catalyst in the selective oxidation of these alcohols .

Mode of Action

The compound interacts with its targets through a catalytic process. It facilitates the oxidation of secondary alcohols, converting them into corresponding ketals . This interaction results in significant changes in the chemical structure of the target molecules.

Biochemical Pathways

The primary biochemical pathway affected by Trichlorooxobis(triphenylphosphine)rhenium(V) is the oxidation of secondary alcohols . The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. The downstream effects include the production of ketals, which are key intermediates in various organic synthesis processes.

Result of Action

The action of Trichlorooxobis(triphenylphosphine)rhenium(V) results in the transformation of secondary alcohols into ketals . This molecular change can have significant implications in organic synthesis, where ketals are often used as protective groups for carbonyl compounds.

Action Environment

The action of Trichlorooxobis(triphenylphosphine)rhenium(V) can be influenced by various environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its catalytic activity in the presence of oxygen. Additionally, the compound’s reactivity may be affected by temperature, as certain reactions involving this compound have been observed to occur under high-temperature conditions .

Preparation Methods

Trichlorooxobis(triphenylphosphine)rhenium(V) can be synthesized through the reaction of perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, rhenium(VII) is reduced to rhenium(V), and triphenylphosphine is oxidized to its oxide: [ \text{HReO}_4 + 3 \text{HCl} + 3 \text{PPh}_3 \rightarrow \text{ReOCl}_3(\text{PPh}_3)_2 + \text{Ph}_3\text{PO} + 2 \text{H}_2\text{O} ]

Scientific Research Applications

Comparison with Similar Compounds

Trichlorooxobis(triphenylphosphine)rhenium(V) can be compared with other rhenium complexes such as:

These compounds share similar coordination environments and chemical properties but differ in their specific ligands and reactivity profiles. Trichlorooxobis(triphenylphosphine)rhenium(V) is unique due to its specific combination of oxo and chloro ligands, which confer distinct catalytic properties.

Properties

CAS No.

17442-18-1

Molecular Formula

C36H30Cl3OP2Re

Molecular Weight

833.14

Origin of Product

United States
Customer
Q & A

Q1: What is significant about the crystal structure of the investigated trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample?

A1: The provided research paper reveals that the trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample under investigation was found to be partially oxidized. [] This partial oxidation resulted in the presence of Trichlorooxobis(triphenylphosphine)rhenium(V) within the crystal lattice. Interestingly, the oxo ligand of Trichlorooxobis(triphenylphosphine)rhenium(V) preferentially occupies one of the six possible sites within the lattice. [] This finding provides insight into the structural characteristics and potential reactivity of both compounds.

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